molecular formula C30H29F3N2O3S B2898464 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate CAS No. 80254-14-4

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate

Cat. No.: B2898464
CAS No.: 80254-14-4
M. Wt: 554.63
InChI Key: NTVKPDDJDGODOI-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate typically involves multiple steps, starting with the formation of the pyridine core. The process may include the following steps:

  • Formation of the Pyridine Core: This can be achieved through a multi-step reaction involving the condensation of appropriate precursors.

  • Introduction of the Piperidin-4-ylmethyl Group: This step involves the reaction of the pyridine core with a suitable piperidin-4-ylmethyl derivative.

  • Trifluoromethanesulfonate Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution Reactions: Substitution at various positions on the pyridine ring can yield a range of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into biological processes.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets. The compound can bind to specific receptors or enzymes, leading to biological effects. The pathways involved may include signal transduction and enzymatic reactions.

Comparison with Similar Compounds

  • 2,4,6-Triphenylpyridine: This compound is structurally similar but lacks the piperidin-4-ylmethyl group.

  • 2,4,6-Triphenyl-1-(piperidin-4-yl)pyridin-1-ium trifluoromethanesulfonate: This compound has a similar structure but with a different substituent on the pyridine ring.

Uniqueness: 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the triphenyl group and the piperidin-4-ylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

trifluoromethanesulfonate;2,4,6-triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N2.CHF3O3S/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)8(5,6)7/h1-15,20-21,23,30H,16-19,22H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKPDDJDGODOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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